molecular formula C9H4ClF3N2 B6163987 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine CAS No. 2710430-93-4

2-chloro-6-(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B6163987
CAS No.: 2710430-93-4
M. Wt: 232.6
InChI Key:
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Description

2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-6-fluorobenzaldehyde, a series of reactions involving chlorination, fluorination, and cyclization can be employed to obtain the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of suitable solvents and reaction conditions is crucial to ensure the scalability and sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)quinoline
  • 2-Chloro-6-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine exhibits unique properties due to the presence of the naphthyridine core. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities .

Properties

CAS No.

2710430-93-4

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.6

Purity

95

Origin of Product

United States

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